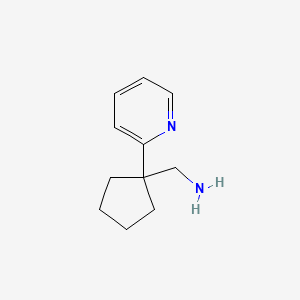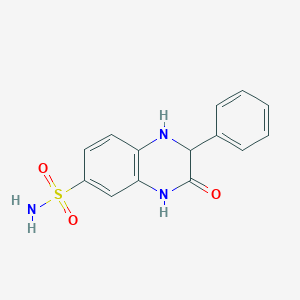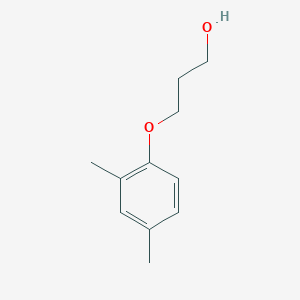
3-(2,4-Dimethylphenoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenoxy)propan-1-ol is an organic compound characterized by a phenolic ether structure. It consists of a 2,4-dimethylphenol moiety attached to a propan-1-ol backbone via an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification and Reduction: The compound can be synthesized through the esterification of 2,4-dimethylphenol with propanoic acid, followed by reduction of the resulting ester.
Williamson Ether Synthesis: Another common method involves the reaction of 2,4-dimethylphenol with 1-chloropropan-1-ol in the presence of a strong base, such as sodium hydride, to form the ether linkage.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-(2,4-dimethylphenoxy)propanoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Strong bases like sodium hydride (NaH) or alkyl halides are typically employed.
Major Products Formed:
Oxidation: 3-(2,4-Dimethylphenoxy)propanoic acid
Reduction: Various alcohol derivatives
Substitution: Alkylated derivatives
科学研究应用
3-(2,4-Dimethylphenoxy)propan-1-ol finds applications in various fields:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: The compound is used in the study of enzyme mechanisms and as a building block in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 3-(2,4-Dimethylphenoxy)propan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
相似化合物的比较
3-(2,4-Dimethylphenoxy)propanoic acid: A closely related compound with an additional carboxyl group.
2,4-Dimethylphenol: The parent phenol from which the compound is derived.
Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate: Another ether derivative with a different alkyl group.
Uniqueness: 3-(2,4-Dimethylphenoxy)propan-1-ol is unique in its combination of the phenolic ether structure and the propan-1-ol moiety, which imparts distinct chemical properties compared to its similar compounds.
属性
IUPAC Name |
3-(2,4-dimethylphenoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVFPAXDFIXIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
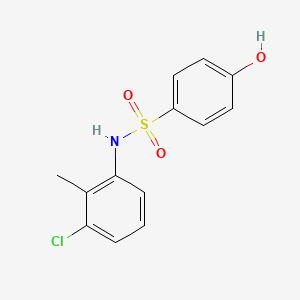
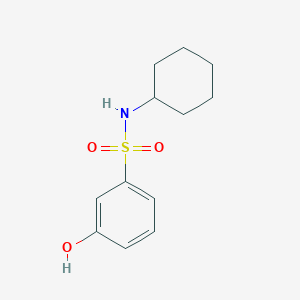
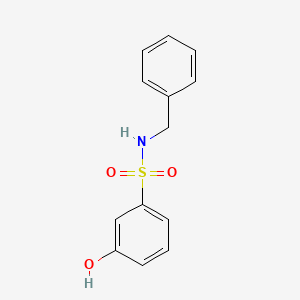
![1-[1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-amine](/img/structure/B7843630.png)
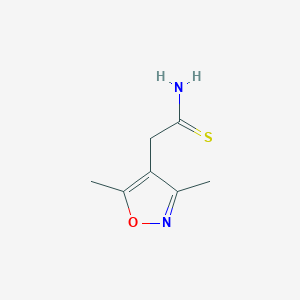
![3-(3-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl)aniline](/img/structure/B7843646.png)
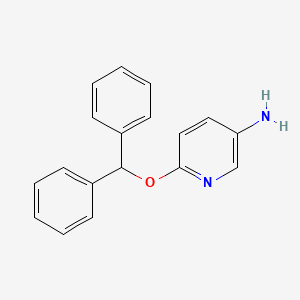
![2-[3-Oxo-4-(2-oxo-2-piperidin-1-ylethyl)-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B7843657.png)
![2-methyl-2-{4-[(E)-2-(pyridin-4-yl)ethenyl]phenoxy}propanoicacid](/img/structure/B7843661.png)
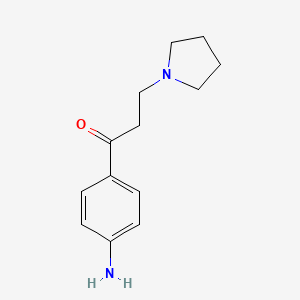
![1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene](/img/structure/B7843689.png)
